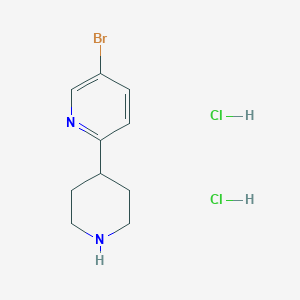

5-Bromo-2-piperidin-4-ylpyridine;dihydrochloride

Description

5-Bromo-2-piperidin-4-ylpyridine dihydrochloride is a pyridine derivative characterized by:

- Bromo substitution at the 5-position of the pyridine ring.

- Piperidin-4-yl group at the 2-position, introducing a saturated six-membered nitrogen-containing ring.

- Dihydrochloride salt, indicating the presence of two hydrochloric acid molecules bound to the base compound.

It is primarily used as a pharmaceutical intermediate or in medicinal chemistry research .

Properties

IUPAC Name |

5-bromo-2-piperidin-4-ylpyridine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrN2.2ClH/c11-9-1-2-10(13-7-9)8-3-5-12-6-4-8;;/h1-2,7-8,12H,3-6H2;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVNKXIGVZUQXQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=NC=C(C=C2)Br.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BrCl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-piperidin-4-ylpyridine;dihydrochloride typically involves the bromination of 2-piperidin-4-ylpyridine. The reaction is carried out under controlled conditions to ensure the selective substitution of the bromine atom at the desired position on the pyridine ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetonitrile or dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, often involving temperature control, continuous stirring, and the use of catalysts to enhance the reaction rate.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-piperidin-4-ylpyridine;dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, or organometallic reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

Oxidation: Formation of pyridine N-oxide derivatives.

Reduction: Formation of dehalogenated piperidine derivatives.

Substitution: Formation of azido, cyano, or organometallic substituted pyridine derivatives.

Scientific Research Applications

5-Bromo-2-piperidin-4-ylpyridine;dihydrochloride has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its potential therapeutic effects in drug development.

Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Bromo-2-piperidin-4-ylpyridine;dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and piperidine ring play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogues

5-Bromo-2-pyridin-4-ylpyridine (CAS 106047-33-0)

- Key Differences : Replaces the piperidin-4-yl group with a pyridin-4-yl group (aromatic vs. saturated nitrogen ring).

- Impact : The aromatic pyridinyl group reduces basicity compared to the piperidinyl group, altering solubility and interaction with biological targets. Molecular weight is lower (235.08 g/mol vs. ~350.5 g/mol for the dihydrochloride) .

5-Bromo-2-chloro-4-methylpyridine (CAS 73583-37-6)

- Key Differences : Chloro and methyl substituents replace the piperidinyl group.

- Impact : The chloro group increases electronegativity, while the methyl group adds steric bulk. This reduces solubility in polar solvents compared to the dihydrochloride salt .

Capmatinib Dihydrochloride

- Key Differences : A complex anticancer agent with a dihydrochloride salt.

- Impact : Both compounds share dihydrochloride-enhanced solubility, but capmatinib’s larger structure (MW 461.81 g/mol) and pH-dependent solubility highlight the role of molecular complexity in pharmacokinetics .

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Solubility | Melting Point (°C) |

|---|---|---|---|

| 5-Bromo-2-piperidin-4-ylpyridine dihydrochloride | ~350.5 | High (aqueous) | 268–287* |

| 5-Bromo-2-pyridin-4-ylpyridine | 235.08 | Moderate (organic) | Not reported |

| 5-Bromo-2-chloro-4-methylpyridine | ~206.5 | Low | Not reported |

| Capmatinib dihydrochloride | 461.81 | pH-dependent | Not reported |

*Estimated based on similar dihydrochloride salts .

Biological Activity

5-Bromo-2-piperidin-4-ylpyridine dihydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, and potential therapeutic applications, supported by relevant data and case studies.

1. Chemical Structure and Properties

5-Bromo-2-piperidin-4-ylpyridine dihydrochloride features a bromine atom substituted on a pyridine ring, which is further connected to a piperidine moiety. This structure contributes to its biological activity through various interactions with biological targets.

The compound is known to modulate enzyme activities and protein interactions, particularly with kinases and phosphatases. The bromine atom can form halogen bonds with amino acid residues in enzyme active sites, influencing catalytic activities. The piperidine portion facilitates hydrogen bonding and hydrophobic interactions, enhancing its binding affinity to proteins.

3. Cellular Effects

Research indicates that 5-Bromo-2-piperidin-4-ylpyridine dihydrochloride can inhibit cell proliferation and induce apoptosis in cancer cells by interfering with key signaling pathways such as MAPK and PI3K/Akt. In vitro studies have demonstrated its capacity to inhibit the growth of various cancer cell lines, showcasing its potential as an anticancer agent.

Table 1: In Vitro Activity Against Cancer Cell Lines

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| A549 (Lung) | 10 | Inhibition of MAPK pathway |

| MCF7 (Breast) | 15 | Induction of apoptosis |

| HeLa (Cervical) | 8 | Inhibition of PI3K/Akt signaling |

4. Molecular Mechanisms

The primary mechanism of action involves the inhibition of specific kinases by binding to their ATP-binding sites. This prevents the phosphorylation of target proteins, which is crucial for various cellular processes including cell cycle progression and survival.

Case Study: Kinase Inhibition

In a study examining the effects on CDK4/6 kinases, 5-Bromo-2-piperidin-4-ylpyridine dihydrochloride exhibited high selectivity and potency, making it a candidate for further development in cancer therapy .

5. Dosage Effects in Animal Models

Dosage studies in animal models reveal that low doses of the compound can modulate enzyme activities without significant toxicity. However, higher doses may lead to adverse effects, necessitating careful consideration in therapeutic applications.

6. Metabolic Pathways

The compound undergoes metabolism primarily through cytochrome P450 enzymes in the liver, leading to the formation of reactive intermediates that interact with cellular macromolecules. This metabolic pathway is crucial for understanding its pharmacokinetics and potential drug interactions.

7. Transport and Distribution

5-Bromo-2-piperidin-4-ylpyridine dihydrochloride is transported within cells via passive diffusion and active transport mechanisms, allowing it to penetrate various tissues including the central nervous system (CNS). This property makes it a candidate for neurological studies.

8. Subcellular Localization

The localization of the compound within cellular compartments such as the nucleus, cytoplasm, and mitochondria is essential for its activity. Its ability to accumulate in these areas correlates with its biological effects on cell signaling pathways.

9. Conclusion and Future Directions

5-Bromo-2-piperidin-4-ylpyridine dihydrochloride exhibits significant biological activity through its interactions with key enzymes and cellular pathways. Its potential as an anticancer agent warrants further investigation into its pharmacological properties and therapeutic applications.

Future research should focus on:

- Detailed structure-activity relationship studies.

- Exploration of combination therapies with existing cancer treatments.

- Investigation into its effects on other biological targets beyond cancer therapy.

This comprehensive understanding of 5-Bromo-2-piperidin-4-ylpyridine dihydrochloride's biological activity highlights its promise as a valuable compound in drug development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.